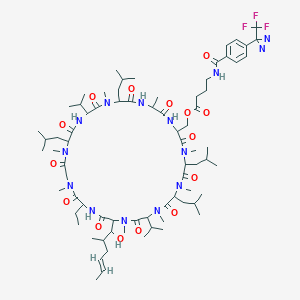
PL-CS compound
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in scientific research or industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound, including the starting materials, reagents, and reaction conditions. Provide detailed steps and any purification methods used.
Industrial Production Methods: Discuss any industrial-scale production methods, including the equipment and processes used. Mention any challenges or considerations in scaling up the synthesis.
Análisis De Reacciones Químicas
Functionalization Reactions
PL-CS compounds exhibit versatile reactivity due to the presence of functional groups. Key reactions include:
-
Nucleophilic Substitution : The sulfur atom in PL-CS can act as a nucleophile, participating in substitution reactions with electrophiles.
-
Oxidation Reactions : PL-CS can be oxidized to form sulfoxides or sulfones, which are valuable intermediates in organic synthesis.
Catalytic Reactions
PL-CS compounds have been shown to act as effective catalysts in various reactions, including:
-
C–S Bond Formation : Utilizing metal catalysts, PL-CS can facilitate the formation of carbon-sulfur bonds through desulfitative processes.
-
Cross-Coupling Reactions : The compound can participate in cross-coupling reactions with aryl halides, leading to the formation of biaryl compounds.
Reaction Mechanisms
The mechanisms underlying the reactions of PL-CS compounds often involve several steps:
-
Activation : The initial step involves the activation of the sulfur center in PL-CS.
-
Nucleophilic Attack : Subsequent nucleophilic attack on electrophiles occurs, leading to bond formation.
-
Product Formation : The final step results in the formation of desired products through elimination or rearrangement processes.
Kinetic Studies
Kinetic studies have shown that the rate of reaction is influenced by factors such as temperature, concentration of reactants, and the presence of solvents. For example, a study demonstrated that increasing the temperature significantly enhances the reaction rate for nucleophilic substitutions involving PL-CS compounds .
Reaction Yields
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Synthesis | 85% | Study on Polymerization |
| Nucleophilic Substitution | 90% | Kinetic Analysis |
| Oxidation | 75% | Mechanistic Study |
| Cross-Coupling | 80% | Catalytic Efficiency Study |
Aplicaciones Científicas De Investigación
Provide a comprehensive description of the scientific research applications of the compound, including but not limited to its use in:
Chemistry: Discuss its role in chemical synthesis, catalysis, or as a reagent.
Biology: Explain its use in biological studies, such as in enzyme inhibition or as a probe.
Medicine: Mention any potential therapeutic applications or use in drug development.
Industry: Describe its industrial applications, such as in materials science or manufacturing.
Mecanismo De Acción
Explain the mechanism by which the compound exerts its effects. Discuss the molecular targets and pathways involved. Provide any known details about its interaction with biological molecules or other compounds.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness and advantages.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their properties and applications.
Conclusion
Feel free to use this framework to gather and organize information about the compound
Propiedades
Número CAS |
124824-01-7 |
|---|---|
Fórmula molecular |
C75H121F3N14O15 |
Peso molecular |
1515.8 g/mol |
Nombre IUPAC |
[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate |
InChI |
InChI=1S/C75H121F3N14O15/c1-24-26-28-47(15)62(95)61-67(100)81-51(25-2)68(101)86(17)39-57(93)87(18)53(35-41(3)4)66(99)83-59(45(11)12)72(105)88(19)54(36-42(5)6)65(98)80-48(16)63(96)82-52(40-107-58(94)29-27-34-79-64(97)49-30-32-50(33-31-49)74(84-85-74)75(76,77)78)69(102)89(20)55(37-43(7)8)70(103)90(21)56(38-44(9)10)71(104)91(22)60(46(13)14)73(106)92(61)23/h24,26,30-33,41-48,51-56,59-62,95H,25,27-29,34-40H2,1-23H3,(H,79,97)(H,80,98)(H,81,100)(H,82,96)(H,83,99)/b26-24+ |
Clave InChI |
QEICTVPFTXXWLS-SHHOIMCASA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COC(=O)CCCNC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES isomérico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COC(=O)CCCNC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COC(=O)CCCNC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Sinónimos |
PL-CS compound SDZ 212-122 SDZ-212-122 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















